

# An In-Depth Technical Guide to Indatraline Hydrochloride: Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Indatraline hydrochloride*

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## Introduction

**Indatraline hydrochloride** is a potent, non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) with high affinity.[1][2] Originally investigated as an antidepressant, its unique pharmacological profile, characterized by a slow onset and long duration of action, has garnered significant interest for its potential as a therapeutic agent for psychostimulant addiction.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies of **Indatraline hydrochloride**.

## Chemical and Physicochemical Properties

**Indatraline hydrochloride** is the hydrochloride salt of Indatraline. Its chemical and physical properties are summarized in the tables below.

### Table 1: Chemical Identification of Indatraline Hydrochloride

Identifier	Value	Reference
IUPAC Name	(1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride	[2]
CAS Number	96850-13-4	
Molecular Formula	C <sub>16</sub> H <sub>15</sub> Cl <sub>2</sub> N·HCl	
Molecular Weight	328.67 g/mol	
Canonical SMILES	CN[C@H]1C--INVALID-LINK--Cl)C3=CC=CC=C13.Cl	

**Table 2: Physicochemical Properties of Indatraline Hydrochloride**

Property	Value	Reference
Physical Appearance	Off-white solid	[3]
Solubility	Soluble to 10 mM in water with gentle warming and to 100 mM in DMSO.	
Storage	Desiccate at room temperature.	

## Pharmacological Properties

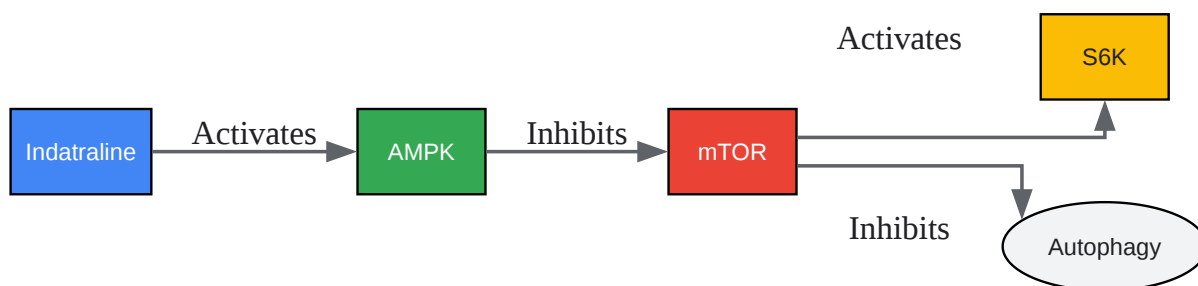
**Indatraline hydrochloride**'s primary mechanism of action is the inhibition of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This inhibition leads to an increase in the extracellular concentrations of their respective neurotransmitters in the synapse.

**Table 3: In Vitro Binding Affinities of Indatraline for Monoamine Transporters**

Transporter	K <sub>i</sub> (nM)	Reference
Dopamine Transporter (DAT)	1.7	[2]
Serotonin Transporter (SERT)	0.42	[2]
Norepinephrine Transporter (NET)	5.8	[2]

## Signaling Pathways

Recent studies have elucidated that Indatraline's effects extend beyond simple monoamine reuptake inhibition. It has been shown to induce autophagy by modulating the AMPK/mTOR/S6K signaling pathway. This action is independent of the PI3K/AKT/ERK signaling pathway.[4]



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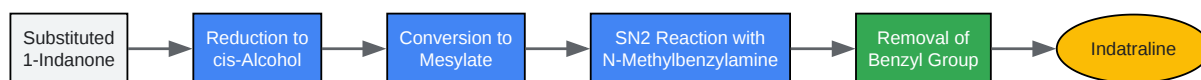
Indatraline's modulation of the AMPK/mTOR/S6K signaling pathway to induce autophagy.

## Experimental Protocols

This section provides an overview of the methodologies used to synthesize and characterize **Indatraline hydrochloride**.

## Synthesis of Indatraline

The synthesis of Indatraline has been reported through several routes. One common approach involves a multi-step process starting from a substituted 1-indanone. The general workflow is depicted below.



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A generalized synthetic workflow for Indatraline.

A detailed experimental protocol for a similar synthesis of a methoxy derivative of Indatraline is described by Gu et al. (2000) and involves the following key steps[5]:

- **Reduction of the Ketone:** The starting substituted 3-phenylindan-1-one is reduced, typically with sodium borohydride in methanol, to yield the corresponding cis-3-phenylindan-1-ol.
- **Mesylation:** The resulting alcohol is then converted to its mesylate by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.
- **SN2 Reaction:** The mesylate undergoes an SN2 reaction with N-methylbenzylamine, which results in an inversion of stereochemistry to the desired trans isomer.
- **Debenzylation:** The benzyl protecting group is removed, often by catalytic hydrogenation, to yield the final N-methylindanamine.
- **Salt Formation:** The free base is then treated with ethereal HCl to form the hydrochloride salt, which can be purified by recrystallization.

## Purification and Analysis

Purification of **Indatraline hydrochloride** is typically achieved through recrystallization from a suitable solvent system, such as 2-propanol/isopropyl ether.[5] The purity and identity of the final product are confirmed using standard analytical techniques:

- **High-Performance Liquid Chromatography (HPLC):** A reversed-phase HPLC method can be employed to determine the purity of **Indatraline hydrochloride**. A C18 column with a mobile phase consisting of an appropriate buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used. Detection is typically performed using a UV detector.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The spectra are recorded in a suitable deuterated solvent, such as  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ .
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to aid in its structural elucidation.

## In Vitro Radioligand Binding and Uptake Assays

The affinity of Indatraline for the monoamine transporters is determined using radioligand binding assays, while its functional activity is assessed through uptake inhibition assays.

### Radioligand Binding Assay Protocol Outline:

- Membrane Preparation: Membranes from cells expressing the transporter of interest (DAT, SERT, or NET) or from specific brain regions (e.g., striatum for DAT) are prepared.
- Incubation: The membranes are incubated with a specific radioligand (e.g.,  $[\text{}^3\text{H}]\text{win 35,428}$  for DAT,  $[\text{}^3\text{H}]\text{citalopram}$  for SERT, or  $[\text{}^3\text{H}]\text{nisoxetine}$  for NET) and varying concentrations of **Indatraline hydrochloride**.
- Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
- Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The  $\text{IC}_{50}$  values are determined by non-linear regression analysis and then converted to  $K_i$  values using the Cheng-Prusoff equation.

### Uptake Inhibition Assay Protocol Outline:

- Cell Culture: Cells stably expressing the monoamine transporters (e.g., HEK293 cells) are cultured in appropriate media.
- Pre-incubation: The cells are pre-incubated with varying concentrations of **Indatraline hydrochloride**.

- **Uptake Initiation:** A radiolabeled substrate (e.g., [ $^3\text{H}$ ]dopamine, [ $^3\text{H}$ ]serotonin, or [ $^3\text{H}$ ]norepinephrine) is added to initiate uptake.
- **Termination and Lysis:** After a defined incubation period, uptake is terminated by washing with ice-cold buffer. The cells are then lysed to release the intracellular radioactivity.
- **Scintillation Counting and Data Analysis:** The radioactivity in the cell lysates is measured, and the  $\text{IC}_{50}$  values for uptake inhibition are calculated.

## In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular levels of neurotransmitters in the brains of freely moving animals following the administration of a drug.

In Vivo Microdialysis Protocol Outline for Rats:

- **Guide Cannula Implantation:** A guide cannula is stereotactically implanted into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rat.
- **Recovery:** The animal is allowed to recover from surgery.
- **Microdialysis Probe Insertion:** On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
- **Perfusion and Baseline Collection:** The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a stabilization period, baseline dialysate samples are collected.
- **Drug Administration:** **Indatraline hydrochloride** is administered (e.g., intraperitoneally), and dialysate samples are collected at regular intervals.
- **Neurotransmitter Analysis:** The concentrations of dopamine, serotonin, and norepinephrine in the dialysate samples are quantified using HPLC coupled with electrochemical detection.

## Conclusion

**Indatraline hydrochloride** is a well-characterized non-selective monoamine transporter inhibitor with a complex pharmacological profile. Its ability to potently block the reuptake of

dopamine, serotonin, and norepinephrine, combined with its influence on intracellular signaling pathways such as the AMPK/mTOR/S6K pathway, makes it a valuable tool for neuroscience research. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, analysis, and pharmacological evaluation of this compound, which may aid in the development of novel therapeutics for various neurological and psychiatric disorders.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Indatraline Hydrochloride: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671864#chemical-structure-and-properties-of-indatraline-hydrochloride]

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